molecular formula C25H29ClN4O2S B2878273 N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185176-57-1

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2878273
CAS No.: 1185176-57-1
M. Wt: 485.04
InChI Key: YUJJYQODMJPMJG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4O2S and its molecular weight is 485.04. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25_{25}H29_{29}ClN4_{4}O2_{2}S
Molecular Weight 485.0 g/mol
CAS Number 1185176-57-1

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiadiazole derivatives have shown efficacy against various microorganisms such as Staphylococcus aureus and Candida albicans using disk diffusion methods . Although specific data on the target compound is limited, its structural features suggest potential antimicrobial activity.

Anti-inflammatory Effects

Chalcone derivatives related to this compound have demonstrated promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In particular, compounds with methoxy substitutions have shown inhibition percentages significantly higher than common anti-inflammatory drugs like aspirin . This suggests that this compound may possess similar anti-inflammatory properties.

Antitumor Activity

Compounds featuring triazole and thiol functionalities are often investigated for their anticancer properties. Studies have reported that triazole derivatives exhibit cytotoxicity against various human tumor cell lines . While direct studies on the target compound are lacking, its structural components align with known antitumor agents.

Case Studies

  • Antimicrobial Study : A series of thiadiazole compounds were synthesized and tested against Candida albicans and Staphylococcus aureus. The results indicated a correlation between structural modifications and increased antimicrobial activity .
  • Anti-inflammatory Research : A study focusing on methoxylated chalcones revealed that certain derivatives exhibited high inhibitory activity against COX enzymes (up to 84% inhibition), suggesting a potential pathway for anti-inflammatory effects .
  • Anticancer Evaluation : Research on triazole derivatives has shown promising results in inhibiting cancer cell proliferation across various cell lines. Compounds similar in structure to this compound may warrant further investigation in this context .

Scientific Research Applications

The compound N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex chemical structure that has garnered attention in various scientific research applications. This article will explore its potential uses, mechanisms of action, and the findings from relevant studies.

Structural Information

  • Molecular Formula : C25H29ClN4O2S
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 1185079-19-9

Physical Properties

Due to the lack of specific data in the search results, detailed physical properties such as density and boiling point remain unspecified.

Pharmacological Applications

This compound has been investigated for its potential pharmacological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurological disorders.

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through antagonism of NMDA receptors. This modulation can help prevent excitotoxicity associated with conditions such as Alzheimer's disease and Huntington's disease .

Antioxidant Activity

The compound may also demonstrate antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Studies on related compounds have shown their ability to neutralize free radicals and inhibit lipid peroxidation .

Cancer Research

There is emerging evidence that certain derivatives of triazaspiro compounds can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of this compound may enhance its efficacy against specific cancer cell lines .

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of a similar compound showed significant inhibition of NMDA receptor-mediated excitotoxicity in vitro. The results indicated that the compound could potentially serve as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antioxidant Properties

In another study focused on oxidative stress, derivatives of triazaspiro compounds demonstrated strong antioxidant activity in cellular models. The research highlighted the potential for these compounds to be developed into therapeutic agents for conditions characterized by oxidative damage .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-4-30-14-12-25(13-15-30)28-23(18-8-10-19(32-3)11-9-18)24(29-25)33-16-22(31)27-21-7-5-6-20(26)17(21)2/h5-11H,4,12-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJJYQODMJPMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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